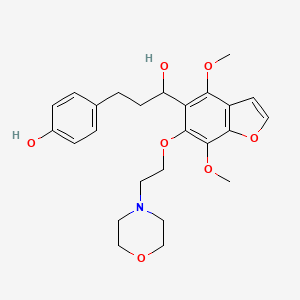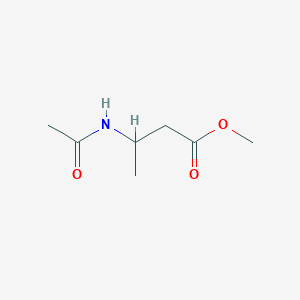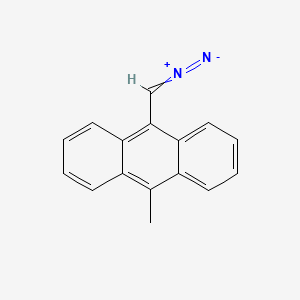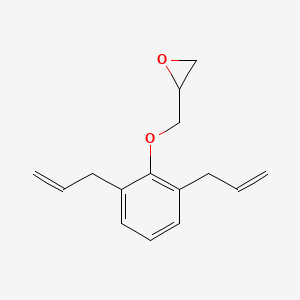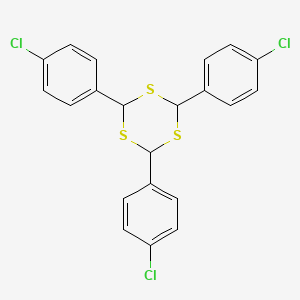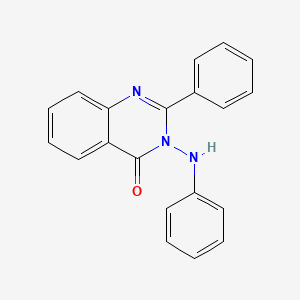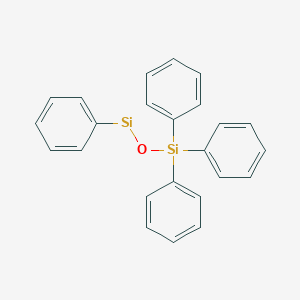
2,2,6-Trimethyl-3,4-dihydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6-Trimethyl-3,4-dihydro-2H-pyran is a heterocyclic organic compound with the molecular formula C8H14O It is a derivative of dihydropyran, characterized by the presence of three methyl groups at positions 2 and 6 on the pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,6-Trimethyl-3,4-dihydro-2H-pyran can be synthesized through several methods. One common approach involves the reaction of isobutyraldehyde with 2-methyl-1,3-butadiene in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2,2,6-Trimethyl-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated derivatives.
Substitution: The methyl groups on the pyran ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon is a typical method for reduction.
Substitution: Electrophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated pyran derivatives.
Substitution: Formation of various substituted pyran derivatives.
Scientific Research Applications
2,2,6-Trimethyl-3,4-dihydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,6-trimethyl-3,4-dihydro-2H-pyran involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the methyl groups, which can stabilize or destabilize reaction intermediates.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler derivative without the methyl groups.
2,3-Dihydro-4H-pyran: Another isomer with different hydrogenation.
Tetrahydropyran: A fully saturated derivative.
Uniqueness
2,2,6-Trimethyl-3,4-dihydro-2H-pyran is unique due to the presence of three methyl groups, which significantly influence its chemical reactivity and physical properties. These modifications make it distinct from other pyran derivatives and enhance its utility in various applications.
Properties
CAS No. |
37642-94-7 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2,2,6-trimethyl-3,4-dihydropyran |
InChI |
InChI=1S/C8H14O/c1-7-5-4-6-8(2,3)9-7/h5H,4,6H2,1-3H3 |
InChI Key |
XOFPNIVQINAROR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(O1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



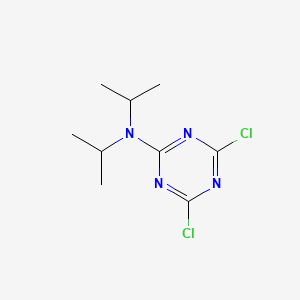

![6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine](/img/structure/B14671531.png)
![(NE)-N-[(3-nitropyridin-2-yl)methylidene]hydroxylamine](/img/structure/B14671538.png)

